3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine
Overview
Description
3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine typically involves the following steps:
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Formation of the Trifluoromethylated Phenyl Intermediate: One common method is the trifluoromethylation of 4-iodobenzene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
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Methoxylation: : The trifluoromethylated phenyl intermediate is then reacted with methanol in the presence of a base to form the methoxy derivative .
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Piperidine Coupling: : The final step involves the coupling of the methoxy derivative with piperidine. This can be achieved through a nucleophilic substitution reaction where the methoxy derivative is treated with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
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Biology: : The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent .
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Medicine: : Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including its role as an enzyme inhibitor or receptor modulator .
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Industry: : The compound is used in the development of new materials with unique properties, such as improved thermal stability or enhanced chemical resistance .
Mechanism of Action
The mechanism of action of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and target proteins . The piperidine ring may contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar in structure but contains a hydrazine group instead of a piperidine ring.
Trifluoromethylpyridine: Contains a pyridine ring instead of a piperidine ring.
3-(Trifluoromethyl)pyrazole: Contains a pyrazole ring instead of a piperidine ring.
Uniqueness
3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine is unique due to the combination of the trifluoromethyl group, methoxy linkage, and piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the piperidine ring may enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-5-3-10(4-6-11)9-18-12-2-1-7-17-8-12/h3-6,12,17H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTECVRVQVHCGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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